1,2,4-Triazin-5-ol, 3-Mercapto-6-phenyl-

Übersicht

Beschreibung

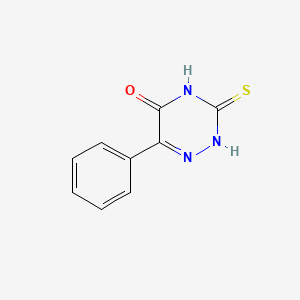

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a hydroxyl group at the 5-position, a mercapto group at the 3-position, and a phenyl group at the 6-position

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals, such as dyes, pigments, and agrochemicals.

Wirkmechanismus

Target of Action

Similar compounds, such as 4-amino-3-mercapto-1,2,4-triazine-5-ones, have been studied extensively . These compounds have shown a variety of biological applications, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that the compound can form bonds with certain metals, such as copper . This suggests that it might interact with its targets by forming bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may affect multiple pathways .

Pharmacokinetics

A related compound, 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one, is known to be hydrophobic and have low polarity . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities, including antimicrobial activity and potential anticancer properties .

Action Environment

The action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be influenced by environmental factors. For instance, it’s known that the compound should be handled in a well-ventilated place and kept in a dark place . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as thiol-dependent enzymes, where the mercapto group can form covalent bonds with the thiol groups of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can form hydrogen bonds with various proteins, influencing their structure and function.

Cellular Effects

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and other processes.

Molecular Mechanism

The molecular mechanism of action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through covalent and non-covalent interactions. For example, the mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can be toxic and cause adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. It is important to carefully control the dosage to avoid toxic effects and achieve the desired biochemical outcomes.

Metabolic Pathways

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. The interactions with cofactors and other enzymes can also modulate the activity of metabolic pathways and affect cellular metabolism.

Transport and Distribution

The transport and distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within tissues can also be affected by its interactions with extracellular matrix components and other cellular structures.

Subcellular Localization

The subcellular localization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. The subcellular localization can also affect the activity and function of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, as it can interact with different biomolecules in different cellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be synthesized through various synthetic routes. One common method involves the condensation of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods: Industrial production of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the triazine ring or other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, disulfides, and sulfonic acids. These products can have different chemical and physical properties, making them useful for various applications .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be compared with other similar compounds, such as:

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:

4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: This compound has a tert-butyl group instead of a phenyl group, leading to different chemical reactivity and applications.

These comparisons highlight the uniqueness of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- and its potential for various applications in scientific research and industry.

Biologische Aktivität

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl (CAS Number: 447-00-7) is a compound belonging to the triazine family, characterized by its unique structural features that include a mercapto group and a phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl is C9H7N3OS. The presence of the mercapto group (-SH) is significant as it contributes to the compound's reactivity and biological interactions.

The biological activity of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an enzyme inhibitor by binding to active sites of specific enzymes or modulating receptor activity. This interaction can lead to alterations in cellular signaling pathways, resulting in various biological effects such as apoptosis or cell cycle arrest.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study assessing the antimicrobial efficacy of various triazine derivatives found that compounds similar to 1,2,4-Triazin-5-ol demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as broth microdilution assays.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1,2,4-Triazin-5-ol | 32 | Moderate against E. coli |

| 1,2,4-Triazin derivative A | 16 | Strong against S. aureus |

| 1,2,4-Triazin derivative B | 8 | Very strong against P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that 1,2,4-Triazin-5-ol exhibits cytotoxic effects on cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were calculated using MTT assays after a specified incubation period.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 12.5 | Induces apoptosis |

| MCF-7 | 10.0 | Cell cycle arrest at G0/G1 phase |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of several triazine derivatives including 1,2,4-Triazin-5-ol against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to conventional antibiotics.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of triazine derivatives on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound led to a significant increase in late apoptotic cells compared to control groups. This suggests a potential mechanism involving apoptosis induction.

Eigenschaften

IUPAC Name |

6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQGGKJKDGJEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936387 | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-00-7, 16075-92-6 | |

| Record name | 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazin-5-ol, 3-mercapto-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.